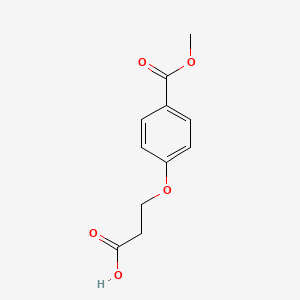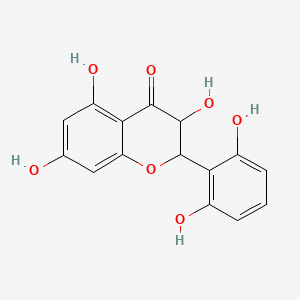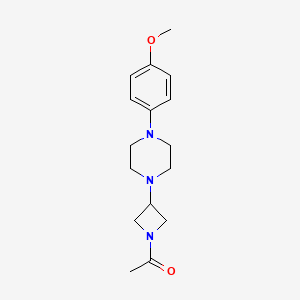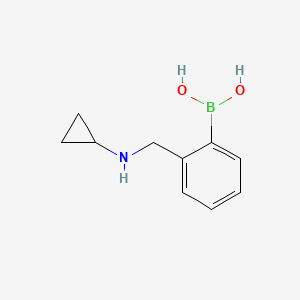
2-((Cyclopropylamino)methyl)phenylboronic acid
Vue d'ensemble
Description
“2-((Cyclopropylamino)methyl)phenylboronic acid” is a chemical compound with the CAS Number: 1335490-75-9. It has a molecular weight of 191.04 . The IUPAC name for this compound is (2-((cyclopropylamino)methyl)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of “2-((Cyclopropylamino)methyl)phenylboronic acid” is represented by the linear formula: C10H14BNO2 . The InChI code for this compound is 1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-((Cyclopropylamino)methyl)phenylboronic acid” are not mentioned in the search results, boronic acids are known to be involved in various types of reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Applications De Recherche Scientifique
Catalysis and Synthesis
Phenylboronic acids, including 2-((cyclopropylamino)methyl)phenylboronic acid derivatives, are crucial in organic synthesis and catalysis. Notably, certain phenylboronic acids facilitate dehydrative amidation between carboxylic acids and amines, aiding in α-dipeptide synthesis. The ortho-substituent of boronic acid is instrumental in accelerating amidation by preventing amines from coordinating with the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Protective Chemistry
In the realm of protective chemistry, phenylboronic acid, closely related to 2-((cyclopropylamino)methyl)phenylboronic acid, reacts quantitatively in the solid state with various compounds, forming cyclic phenylboronic amides or esters. This process excludes the need for catalysts or auxiliaries and yields pure protected products without necessitating further purification (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Drug Delivery Systems
2-((Cyclopropylamino)methyl)phenylboronic acid derivatives have been explored for their potential in drug delivery systems. For instance, stable nanoparticles with a core-shell structure were formed by the covalent complexation between boronic acid groups of poly(3-acrylamidophenylboronic acid) and hydroxyl groups of poly(2-lactobionamidoethyl methacrylate), showcasing the promise of these carriers for peptide and protein drugs in nasal delivery (Cheng et al., 2012).
Pharmacological Applications
In the pharmacological domain, phenylboronic acids and derivatives like 2-((cyclopropylamino)methyl)phenylboronic acid are known for forming reversible complexes with polyol compounds, thereby facilitating recognition, separation, and detection of compounds such as saccharides, glycolipids, and glycoproteins. They have been applied in self-regulated insulin delivery, tissue engineering, separation, and sensor systems, indicating their versatility in pharmaceutical and chemical engineering (Liang-yin, 2006).
Analytical Chemistry
In analytical chemistry, phenylboronic acids are employed for modifying DNA with boronic acid. This modification is compatible with copper(I)-catalyzed azide-alkyne cycloaddition, facilitating postsynthetic ligation chemistry of phenylboronic acid to oligonucleotides. This combination of modifications opens avenues for various applications, including saccharide detection based on fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).
Propriétés
IUPAC Name |
[2-[(cyclopropylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDTXMPMOBFVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylamino)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



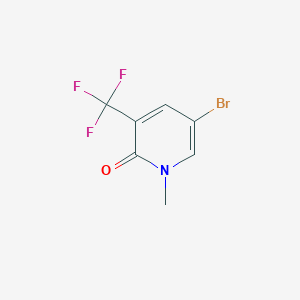
![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)
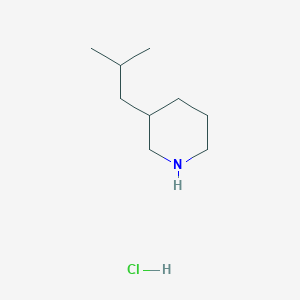
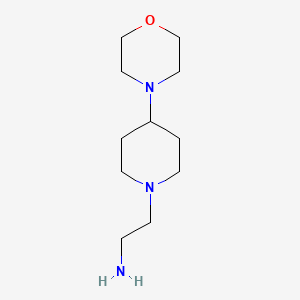
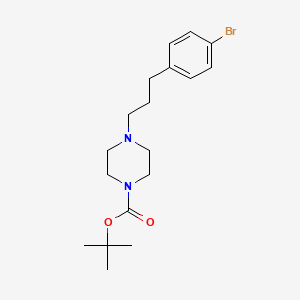
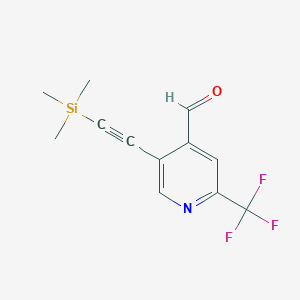
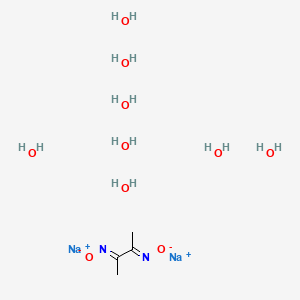

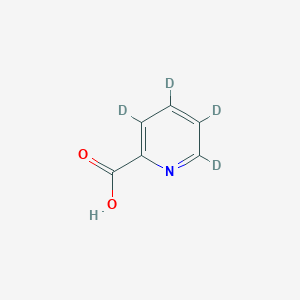
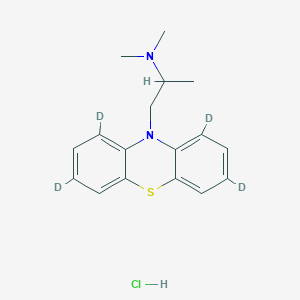
![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)
